molecular formula C14H16N2O3 B11854843 tert-Butyl (4-hydroxyquinolin-3-yl)carbamate

tert-Butyl (4-hydroxyquinolin-3-yl)carbamate

Cat. No.: B11854843
M. Wt: 260.29 g/mol
InChI Key: DMDYPQCIBVUBOJ-UHFFFAOYSA-N
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Description

tert-Butyl (4-hydroxyquinolin-3-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 4-hydroxyquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-hydroxyquinolin-3-yl)carbamate typically involves the reaction of 4-hydroxyquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then purified to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-hydroxyquinolin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (4-hydroxyquinolin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various quinoline derivatives, which are of interest due to their diverse chemical properties .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has been shown to inhibit certain enzymes involved in metabolic pathways, making it a valuable tool for studying enzyme function and regulation .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory and anti-cancer agent in preclinical studies. Its ability to modulate specific molecular targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including the synthesis of active pharmaceutical ingredients (APIs) and intermediates .

Mechanism of Action

The mechanism of action of tert-Butyl (4-hydroxyquinolin-3-yl)carbamate involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory and anti-cancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-hydroxyquinolin-3-yl)carbamate is unique due to its specific combination of a hydroxyquinoline ring and a carbamate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. Its ability to interact with specific molecular targets and modulate biochemical pathways sets it apart from other similar compounds .

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

tert-butyl N-(4-oxo-1H-quinolin-3-yl)carbamate

InChI

InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-11-8-15-10-7-5-4-6-9(10)12(11)17/h4-8H,1-3H3,(H,15,17)(H,16,18)

InChI Key

DMDYPQCIBVUBOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CNC2=CC=CC=C2C1=O

Origin of Product

United States

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